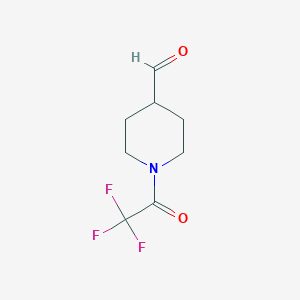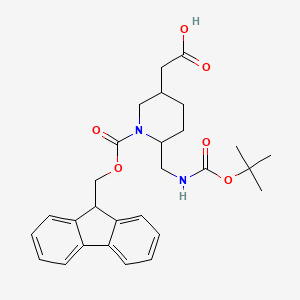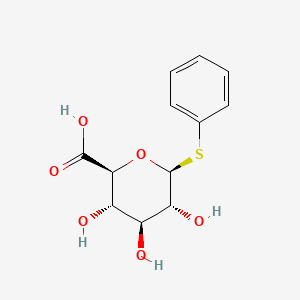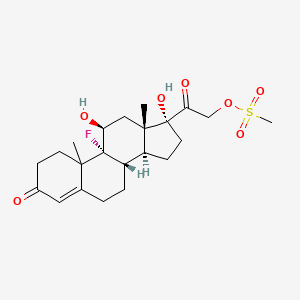
1-(Trifluoroacetyl)piperidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoroacetyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C8H10F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which in turn is bonded to a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of piperidine with trifluoroacetic anhydride to form 1-(trifluoroacetyl)piperidine. This intermediate is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 1-(trifluoroacetyl)piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Trifluoroacetyl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-(trifluoroacetyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .
Comparación Con Compuestos Similares
1-(Trifluoroacetyl)piperidine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
4-Piperidone: Contains a ketone group instead of the trifluoroacetyl group, resulting in different chemical properties and reactivity.
N-(Trifluoroacetyl)piperidine: Similar structure but with variations in functional groups, leading to distinct applications and reactivity .
Uniqueness: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde is unique due to the presence of both trifluoroacetyl and carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
401948-16-1 |
|---|---|
Fórmula molecular |
C8H10F3NO2 |
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h5-6H,1-4H2 |
Clave InChI |
SHLBENDDCRQOCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C=O)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)

![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)




![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)


